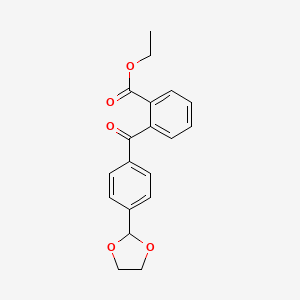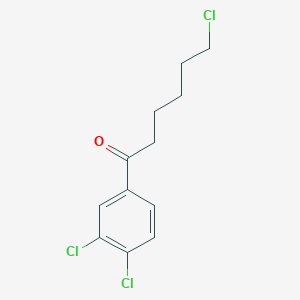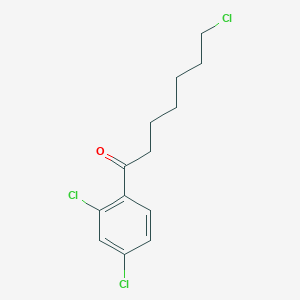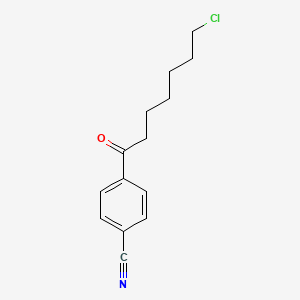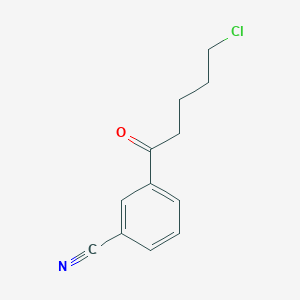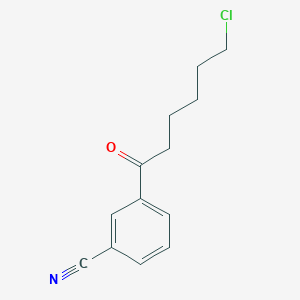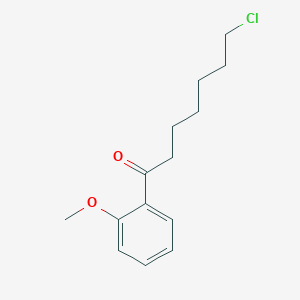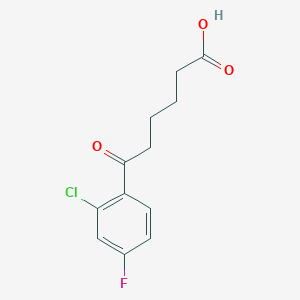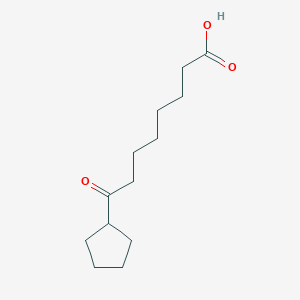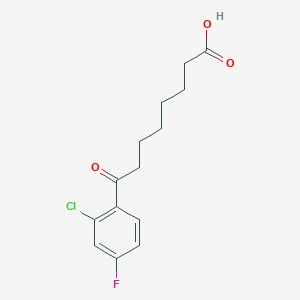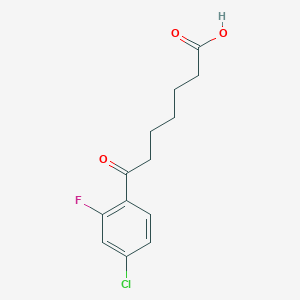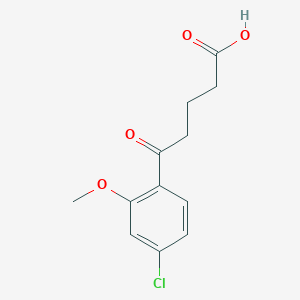
4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile
説明
The compound 4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile is a derivative of chloroquinoline-3-carbonitrile, which is a class of compounds known for their biological activities. These compounds have been the subject of various studies due to their potential as kinase inhibitors and their relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives, including those with substitutions similar to this compound, typically involves reactions that introduce chloro and cyano groups into the quinoline ring system. For instance, chlorination using POCl3 can be employed to introduce a chloro substituent, as described in the synthesis of 4-anilinoquin
科学的研究の応用
Optoelectronic and Nonlinear Properties
Research on hydroquinoline derivatives, including compounds structurally related to 4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile, has revealed their potential in optoelectronics. Their electronic, optical, and charge transport properties make them candidates for multifunctional materials in devices. The analysis of their frontier molecular orbitals and reorganization energies suggests a good hole transport tendency, indicating their usefulness in electronic applications (Irfan et al., 2020).
Antitumor Activities
Derivatives of quinoline, closely related to the compound , have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. These studies have demonstrated the potential of certain quinoline derivatives in inhibiting the growth of cancer cells, contributing to the development of new anticancer agents (El-Agrody et al., 2012).
Synthesis and Reactions
The synthesis and reactions of chloroquinoline-3-carbonitrile derivatives have been extensively reviewed, highlighting the versatility of these compounds in producing biologically active substances. The chemical reactions are categorized based on the reactivity of chloro and cyano substituents, demonstrating their broad utility in synthetic organic chemistry (Mekheimer et al., 2019).
Chemosensors for Metal Ions
Novel chemosensors based on tetrahydroquinoline derivatives have been designed for the selective recognition of Pd2+ ions, illustrating the application of quinoline derivatives in environmental monitoring and analytical chemistry. These chemosensors exhibit fluorescence turn-off performances for Pd2+, with very low limits of detection, highlighting their potential in detecting highly toxic metal ions (Shally et al., 2020).
特性
IUPAC Name |
4-chloro-5-fluoro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c1-6-2-3-8(13)9-10(12)7(4-14)5-15-11(6)9/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGWMCVRGBCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



